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An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-Boc-morpholine-2-
carboxylic Acid

Introduction

(S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) is a chiral heterocyclic building
block of significant interest to the pharmaceutical and drug development industries.[1] As a
constrained amino acid analogue, it serves as a valuable intermediate in the synthesis of
complex, biologically active molecules, offering structural rigidity and specific stereochemistry.
[2] Accurate and comprehensive characterization of this molecule is paramount to ensure its
identity, purity, and suitability for downstream applications.

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the
structure and quality of (S)-4-Boc-morpholine-2-carboxylic acid. The content herein is
synthesized from established spectroscopic principles and data from analogous structures,
presented from the perspective of a senior application scientist to explain not just the data, but
the causality behind the experimental choices and interpretation.

Molecular Structure and Key Features
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Before delving into the spectroscopic data, it is crucial to understand the molecular
architecture. The compound features a morpholine ring, a chiral center at the C2 position, a
carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group on the
nitrogen atom. Each of these features gives rise to distinct and predictable spectroscopic
signals.

The molecular formula is C10H17NOs, with a molecular weight of 231.25 g/mol .[3][4]
Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of
an organic molecule. Due to the presence of two distinct stereoisomers (rotamers) arising from
the bulky Boc group, some signals in both *H and 3C NMR spectra may appear broadened or

as duplicate sets of peaks at room temperature.

Experimental Protocol: NMR Sample Preparation and
Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

o Sample Preparation: Dissolve 5-10 mg of (S)-4-Boc-morpholine-2-carboxylic acid in ~0.6 mL
of a deuterated solvent (e.g., DMSO-des or CDCIs3) in a 5 mm NMR tube.

o Scientist's Insight: DMSO-ds is often the preferred solvent. Its ability to form hydrogen
bonds helps to sharpen the otherwise broad carboxylic acid proton signal, which typically
appears at a high chemical shift (>10 ppm).[5] Chloroform-d (CDCIs) is also commonly
used, but the acidic proton may exchange or be very broad and difficult to observe.

 Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
e 'H NMR Acquisition:
o Acquire at least 16 scans.

o Set a spectral width of approximately 16 ppm.
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o Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

e 13C NMR Acquisition:

o Acquire several thousand scans due to the low natural abundance of 13C.

o Use proton decoupling (e.g., a DEPTQ sequence) to simplify the spectrum to single lines
for each carbon and determine carbon types (CHs, CHz, CH, C).
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Figure 2: General NMR Characterization Workflow
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Caption: A standardized workflow for NMR analysis.
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'H NMR Spectral Data Interpretation (400 MHz, DMSO-de)

The proton NMR spectrum provides information on the number of different types of protons and

their connectivity.

Table 1: Expected 'H NMR Peak Assignments
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~12.8

brs

1H

COOH

Highly
deshielded acidic
proton, typically
broad due to
hydrogen
bonding and
chemical

exchange.[6]

~4.25

dd

1H

H-2

Proton at the
chiral center,
adjacent to the
carboxylic acid,
nitrogen, and

ether oxygen.

~3.8-4.0

2H

H-3eq, H-6eq

Axial/lequatorial
splitting and
coupling to
adjacent protons
create a complex

multiplet.

~3.65

1H

H-5ax

Deshielded by
adjacent ether

oxygen.

~3.45

1H

H-5eq

Deshielded by
adjacent ether

oxygen.

~2.9-3.2

2H

H-3ax, H-6ax

Protons adjacent
to the Boc-
protected

nitrogen.

1.40

9H

-C(CHs)s (Boc)

Nine equivalent

protons of the
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tert-butyl group
result in a strong

singlet.

3C NMR Spectral Data Interpretation (100 MHz, DMSO-
de)

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected 3C NMR Peak Assignments
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Chemical Shift (5,
ppm)

Carbon Type

Assignment

Rationale

~171.5

COOH

Carbonyl carbon of a
carboxylic acid, highly
deshielded.[5]

~154.0

C=0 (Boc)

Carbonyl carbon of

the carbamate group.

~79.0

-C(CHs)s (Boc)

Quaternary carbon of

the Boc group.

~73.0

CH:

C-5

Carbon adjacent to

the ether oxygen.

~66.5

CH:

C-3

Carbon adjacent to

the ether oxygen.

~55.0

CH

C-2

Chiral carbon,
attached to three
heteroatoms (N, O,

and carboxyl C=0).

~45.0

CH:

C-6

Carbon adjacent to
the Boc-protected

nitrogen.

~28.0

CHs

-C(CHs)s (Boc)

Three equivalent
methyl carbons of the
Boc group, appearing

as a strong signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying key functional groups

within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance

(ATR)
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 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with isopropanol.

e Background Scan: Perform a background scan to capture the spectrum of the ambient
environment (air), which will be automatically subtracted from the sample spectrum.

o Sample Analysis: Place a small amount of the solid (S)-4-Boc-morpholine-2-carboxylic acid
powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

o Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of
4000-400 cm™1.,

IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions from the carboxylic acid and the Boc-carbamate

groups.

Table 3: Key IR Absorption Bands
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Wavenumber
(cm™)

Intensity

Functional Group
Vibration

Rationale

3300-2500

Strong, Broad

O-H stretch
(Carboxylic Acid

Dimer)

This extremely broad
absorption is the
hallmark of a
hydrogen-bonded
carboxylic acid and
often overlaps with C-

H stretching signals.

[7](8]

2980-2850

Medium

C—H stretch (Aliphatic)

Stretching vibrations
from the CH, CHz, and
CHs groups of the
morpholine ring and

Boc group.

~1740

Strong

C=0 stretch
(Carboxylic Acid)

The carbonyl stretch
of the carboxylic acid
is a very intense and
sharp peak. Its exact
position can vary

slightly based on

hydrogen bonding.[9]

~1690

Strong

C=0 stretch (Boc-

Carbamate)

The carbonyl of the
carbamate group is
also a strong
absorption, typically
appearing at a slightly
lower wavenumber
than the acid

carbonyl.

1320-1210

Strong

C-O stretch
(Carboxylic Acid &
Ether)

A strong band
resulting from the
stretching of the C-O
single bonds in the

carboxylic acid and
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the morpholine ether
linkage.[10]

Characteristic
C-O0 stretch (Boc stretching of the C-O
1160 Strong o
group) bonds within the tert-

butoxycarbonyl group.

Another characteristic,
) O-H bend (Out-of- broad absorption for a
950-910 Medium, Broad ) ) )
plane) dimeric carboxylic

acid.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the
ultimate confirmation of its elemental composition.

Experimental Protocol: Electrospray lonization (ESI)

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion
mode) or ammonium hydroxide (for negative ion mode).

e Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
calibrated for accurate mass measurement.

» Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both
positive and negative ion modes.

o Scientist's Insight: For a carboxylic acid, negative ion mode (ESI-) is often preferred as it
readily forms a stable deprotonated molecule [M-H]-, leading to a cleaner spectrum with a
strong molecular ion peak. Positive ion mode (ESI+) can also be used, which would show
the protonated molecule [M+H]*.

Mass Spectrometry Data Interpretation
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The primary goal is to identify the molecular ion peak corresponding to the calculated exact

mass.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Calculated Exact
lon Mode Adduct Expected m/z
Mass (C10H17NOs)

ESI- [M-H]- 231.1107 230.1034
ESI+ [M+H]* 231.1107 232.1180
ESI+ [M+Na]* 231.1107 254.0999

e Fragmentation: A common fragmentation pathway in mass spectrometry involves the loss of
the Boc group or parts of it. A significant fragment corresponding to the loss of isobutylene
(56 Da) or the entire Boc group (101 Da) from the molecular ion may be observed, providing
further structural confirmation.[2]

Conclusion

The comprehensive spectroscopic analysis of (S)-4-Boc-morpholine-2-carboxylic acid through
NMR, IR, and MS provides a self-validating system for its structural confirmation and purity
assessment. The *H and 3C NMR spectra define the carbon-hydrogen framework and confirm
the presence of all key structural motifs. IR spectroscopy provides rapid verification of the
critical carboxylic acid and carbamate functional groups. Finally, high-resolution mass
spectrometry unequivocally confirms the molecular formula. Together, these techniques provide
the authoritative data required by researchers and drug development professionals to
confidently use this important chiral building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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